Methyl cis-11-octadecenoate
Description
cis-11-Octadecenoic acid methyl ester (C₁₉H₃₆O₂, molecular weight 296.49 g/mol) is a monounsaturated fatty acid methyl ester (FAME) with a double bond at the 11th carbon in the cis configuration. It is also known as methyl cis-vaccenate and is chemically designated as methyl (Z)-octadec-11-enoate (CAS: 1937-63-9) . Structurally, it belongs to the n-7 family of fatty acids, distinguishing it from n-9 isomers like methyl oleate (cis-9-octadecenoate).
This compound is naturally found in plant extracts, microbial lipids, and seed oils. For example, it was identified as a major constituent in rice husk ethyl acetate extracts via GC-MS, where it exhibited significant peak areas compared to momilactones and phenolic acids . It also plays roles in seed germination dynamics, with studies suggesting its accumulation may accelerate seed dormancy release in P. hexandrum . Additionally, it demonstrates antimicrobial, antioxidant, and anti-inflammatory activities, as observed in Commiphora myrrha extracts .
Structure
2D Structure
Properties
IUPAC Name |
methyl (Z)-octadec-11-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVODBCDJBGMJL-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285445 | |
| Record name | cis-11-Octadecenoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1937-63-9 | |
| Record name | cis-11-Octadecenoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-11-Octadecenoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Z)-octadec-11-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solvent-Free Systems
Recent studies demonstrate that microwave-assisted transesterification reduces reaction times by 50% while eliminating solvent use. For example, 10-minute microwave irradiation at 300 W achieves 94% yield with sodium methoxide.
Continuous-Flow Reactors
Industrial adoption of tubular reactors enhances heat transfer and mixing, achieving 98% conversion at 100°C with residence times under 30 minutes.
Purification Advances
Short-path distillation under high vacuum (0.001 mbar) isolates cis-11-octadecenoic acid methyl ester with >99% purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: cis-11-Octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Halogenated fatty acid methyl esters.
Scientific Research Applications
Nutritional Applications
Cis-11-Octadecenoic acid methyl ester is recognized for its role in nutrition, particularly in the formulation of dietary supplements and functional foods.
Health Benefits
- Antioxidant Activity : Studies have indicated that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in the body. This is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .
- Anti-inflammatory Effects : Research suggests that cis-11-octadecenoic acid methyl ester may have anti-inflammatory properties, making it beneficial for conditions characterized by inflammation.
Pharmaceutical Applications
The compound's unique properties have led to its exploration in pharmaceutical formulations.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of various fatty acids, including cis-11-octadecenoic acid methyl ester, against pathogenic bacteria. The results showed significant inhibitory effects against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential use as a natural preservative or therapeutic agent .
Case Study: Cancer Research
In cancer research, molecular docking studies have demonstrated that cis-11-octadecenoic acid methyl ester can interact with proteins involved in cancer cell proliferation. This opens avenues for developing novel anticancer therapies utilizing fatty acid derivatives .
Industrial Applications
Cis-11-Octadecenoic acid methyl ester is also utilized in various industrial applications due to its chemical stability and functional properties.
Biodiesel Production
As a fatty acid methyl ester, it can be used as a biodiesel component. Its properties contribute to improved fuel quality and performance characteristics compared to traditional biodiesel sources .
Surfactants and Emulsifiers
The compound's amphiphilic nature makes it suitable for use as a surfactant or emulsifier in cosmetic formulations and food products, enhancing texture and stability .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/Benefits |
|---|---|---|
| Nutritional | Dietary supplements, functional foods | Antioxidant and anti-inflammatory properties |
| Pharmaceutical | Antimicrobial agents, anticancer therapies | Significant activity against pathogens; potential drug interactions |
| Industrial | Biodiesel production, surfactants | Improved fuel quality; enhances product stability |
Mechanism of Action
The mechanism of action of cis-11-Octadecenoic acid methyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in fatty acid metabolism, such as acyl-CoA oxidase.
Pathways Involved: It regulates the peroxisomal beta-oxidation pathway of fatty acids, leading to the production of energy and the modulation of lipid levels in cells.
Comparison with Similar Compounds
Data Tables
Table 1: Key Physicochemical Properties of Selected FAMEs
*Retention times based on ionic liquid GC columns.
Research Findings
- Chromatographic Separation: Ionic liquid GC columns effectively resolve cis-11-octadecenoate from cis-9 and trans-11 isomers, with retention time differences of 0.21–0.28 min .
- Biosynthetic Pathways: In E. coli, cis-11-octadecenoate serves as a precursor for cis-13-eicosenoate via elongation, linking C18 and C20 fatty acid metabolism .
- Functional Roles: In P. hexandrum seeds, cis-11-octadecenoate correlates with accelerated germination, while shorter-chain FAMEs like palmitic acid show inhibitory effects .
Biological Activity
Cis-11-Octadecenoic acid methyl ester, also known as methyl cis-vaccenate, is a fatty acid methyl ester derived from the unsaturated fatty acid cis-11-octadecenoic acid. This compound has garnered interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of cis-11-octadecenoic acid methyl ester, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Cis-11-Octadecenoic acid methyl ester has the molecular formula and a molecular weight of approximately 296.49 g/mol. It is characterized by a long hydrocarbon chain with a double bond in the cis configuration, which influences its biological activity.
1. Antimicrobial Activity
Research has demonstrated that cis-11-octadecenoic acid methyl ester exhibits significant antimicrobial properties against various pathogens. For instance, studies involving extracts from cyanobacteria have shown that this compound contributes to the inhibition of both gram-positive and gram-negative bacteria, as well as yeast strains. The antimicrobial effects are attributed to the disruption of microbial cell membranes and inhibition of enzyme activities essential for microbial survival .
Table 1: Antimicrobial Activity of cis-11-Octadecenoic Acid Methyl Ester
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Strong | |
| Candida albicans | Weak |
2. Anti-inflammatory Effects
Cis-11-Octadecenoic acid methyl ester has been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various biological models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS methods. Results indicate that cis-11-octadecenoic acid methyl ester can scavenge free radicals effectively, thus protecting cells from oxidative stress and related damage. This property is essential for preventing chronic diseases associated with oxidative stress, such as cancer and cardiovascular diseases .
Case Study 1: Antidiarrheal Activity
A study conducted on the seeds of Acacia nilotica revealed that cis-11-octadecenoic acid methyl ester exhibited significant antidiarrheal activity in animal models. The mechanism was linked to its ability to modulate gastrointestinal motility and reduce fluid secretion in the intestines .
Case Study 2: Seed Dormancy Release
In another investigation focusing on Podophyllum hexandrum, it was found that the accumulation of cis-11-octadecenoic acid methyl ester during seed dormancy release correlated with enhanced germination rates. This suggests a role for this compound in plant physiology, particularly in processes related to seed germination and dormancy breaking .
Research Findings
Recent studies have highlighted the multifaceted roles of cis-11-octadecenoic acid methyl ester across different biological systems:
- In vitro studies have shown its effectiveness against various cancer cell lines (e.g., HepG2, HCT-116) with IC50 values indicating cytotoxicity at micromolar concentrations .
- Comparative metabolomic analyses have suggested that unsaturated fatty acids like cis-11-octadecenoic acid may play a critical role in maintaining cellular homeostasis during stress responses .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying cis-11-octadecenoic acid methyl ester in complex biological matrices?
- Methodology : Gas chromatography with flame ionization detection (GC-FID) or gas chromatography-mass spectrometry (GC-MS) using polar capillary columns (e.g., Innowax or FAMEWAX 100 M) is optimal. The AOAC 996.06 method is widely adopted, employing internal standards like C23:0 methyl ester for quantification. For structural confirmation, compare retention indices and mass spectra against certified reference materials (e.g., NIST database entries) .
Q. How can researchers distinguish cis-11-octadecenoic acid methyl ester from other monounsaturated fatty acid methyl esters (FAMEs) during analysis?
- Methodology : Use high-resolution GC with polar stationary phases to resolve positional isomers. For example, cis-11-octadecenoic acid methyl ester (C18:1 cis-11) elutes later than cis-9-octadecenoate (oleate) due to differences in polarity. Cross-validate with synthetic standards and spectral libraries .
Q. What biological activities have been attributed to cis-11-octadecenoic acid methyl ester in plant extracts?
- Findings : The compound exhibits anti-inflammatory, antimicrobial, and antioxidant properties. In Commiphora myrrha extracts, it synergizes with sesquiterpenes (e.g., curzerene) to inhibit cyclooxygenase (COX) pathways and reduce oxidative stress in vitro. Activity is concentration-dependent, validated via cell-based assays (e.g., LPS-induced macrophage models) .
Advanced Research Questions
Q. What experimental challenges arise when integrating cis-11-octadecenoic acid methyl ester into metabolic profiling studies of plant seeds?
- Challenges :
- Isomer Co-elution : Co-elution with cis-9 and trans-11 isomers requires advanced chromatographic optimization (e.g., two-dimensional GC).
- Matrix Effects : Lipid-rich matrices (e.g., seed endosperm) necessitate solid-phase extraction (SPE) or saponification to isolate FAMEs.
- Dynamic Range : Low abundance in stratified seeds (e.g., P. hexandrum) demands sensitive detectors (e.g., tandem MS).
- Solutions : Orthogonal partial least squares-discriminant analysis (OPLS-DA) models and variable importance in projection (VIP) scores can prioritize significant metabolites .
Q. How does the thermodynamic stability of cis-11-octadecenoic acid methyl ester influence its role in lipid bilayer studies?
- Methodology : Differential scanning calorimetry (DSC) reveals its phase behavior in model membranes. The cis-11 double bond introduces kinks, reducing packing density and lowering transition temperatures compared to saturated analogs. This property is critical for studying membrane fluidity in extremophiles or synthetic liposomes .
Q. What contradictions exist in reported bioactivities of cis-11-octadecenoic acid methyl ester across different plant species?
- Analysis :
- Anti-inflammatory Efficacy : In Commiphora myrrha, it synergizes with sesquiterpenes to suppress COX-2, but in Nepenthes khasiana, its high abundance in nectar (55.79% in lid EFNs) correlates with ecological roles (e.g., insect attraction) rather than direct anti-inflammatory action .
- Extraction Variability : Rice husk extracts show inconsistent yields (0.5–2% relative content) depending on solvent polarity (e.g., ethyl acetate vs. methanol), suggesting species-specific solubility thresholds .
Methodological Best Practices
Q. How to optimize extraction protocols for cis-11-octadecenoic acid methyl ester from lignocellulosic biomass?
- Protocol :
Solvent Selection : Hydro-methanol (70:30 v/v) maximizes yield from rice husk, while hexane is preferred for lipid-rich tissues .
Derivatization : Transesterify triglycerides with boron trifluoride-methanol (BF3-MeOH) to convert free fatty acids to FAMEs.
Quality Control : Include blanks and spikes of internal standards (e.g., C23:0) to monitor artifactual isomerization .
Q. What statistical models are robust for analyzing its role in seed stratification and germination inhibition?
- Approach : Multivariate analysis (e.g., OPLS-DA) identifies cis-11-octadecenoic acid methyl ester as a key differential metabolite in P. hexandrum seeds. Pair with germination inhibition assays (e.g., rapeseed bioassays) to correlate lipid content with allelopathic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
